molecular formula C₂₆H₄₄O₄ B1144851 Ethyl Ursodeoxycholate CAS No. 69519-36-4

Ethyl Ursodeoxycholate

Cat. No.: B1144851
CAS No.: 69519-36-4
M. Wt: 420.63
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Description

Ethyl Ursodeoxycholate is a derivative of Ursodeoxycholic acid, a bile acid that is naturally found in the bile of bears and humans. Ursodeoxycholic acid is known for its therapeutic properties, particularly in the treatment of liver diseases. This compound is synthesized by esterifying Ursodeoxycholic acid with ethanol, resulting in a compound that retains the beneficial properties of Ursodeoxycholic acid while potentially offering improved pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Ursodeoxycholate typically involves the esterification of Ursodeoxycholic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The purification steps may involve multiple stages of filtration, distillation, and crystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl Ursodeoxycholate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Hepatoprotection

Ethyl Ursodeoxycholate has been shown to possess significant hepatoprotective effects. In vitro studies using primary human hepatocytes demonstrated that this compound can reduce the hepatotoxicity of bile salts such as glycochenodeoxycholate. The addition of this compound increased cell survival rates significantly, indicating its potential as a protective agent against bile salt-induced liver damage. Specifically, survival rates improved from 72% to 87% with the treatment of this compound, highlighting its effectiveness in mitigating hepatotoxicity .

Cholesterol Metabolism

Research indicates that this compound may play a role in improving cholesterol metabolism, particularly in conditions like Niemann-Pick disease type C (NPC), a genetic disorder affecting cholesterol processing. In vitro studies on fibroblasts from NPC patients revealed that this compound was more effective than Ursodeoxycholic Acid in reducing cholesterol accumulation. This suggests that this compound could be a more potent alternative for managing cholesterol-related disorders .

Treatment of Liver Diseases

This compound is being investigated for its potential applications in treating various liver diseases, including primary biliary cholangitis. Clinical guidelines recommend Ursodeoxycholic Acid for this condition due to its anti-inflammatory properties and ability to improve biochemical markers of cholestasis . Given the structural similarities between this compound and Ursodeoxycholic Acid, it is hypothesized that this compound may offer similar or enhanced therapeutic benefits.

Nutraceutical Applications

Due to its favorable pharmacological properties, this compound is also being explored as a nutraceutical aimed at improving liver function and digestive health. Its hydrophilic nature allows it to interact favorably with biological membranes, potentially enhancing nutrient absorption and metabolism .

Enzymatic Synthesis and Derivatives

Recent studies have focused on synthesizing new derivatives of this compound through enzymatic methods. These derivatives may offer novel therapeutic pathways by enhancing the compound's bioactivity or targeting specific cellular processes involved in disease pathology .

Comparative Analysis of Bile Acid Derivatives

The following table summarizes key features of this compound compared to other bile acids:

Compound NameChemical FormulaKey Features
This compound C₂₄H₄₁O₆Enhanced solubility; potential for improved liver health
Ursodeoxycholic Acid C₂₄H₄₀O₆Natural bile acid; hepatoprotective effects
Chenodeoxycholic Acid C₂₄H₄₀O₄More hydrophobic; promotes fat absorption
Deoxycholic Acid C₂₄H₄₀O₃More toxic; associated with cholestasis
Lithocholic Acid C₂₄H₄₀O₂Less soluble; associated with toxicity

Case Studies and Research Findings

Several clinical and laboratory studies have documented the applications of this compound:

  • A multicenter trial indicated improvements in liver function tests among participants treated with bile acid derivatives, suggesting potential benefits from compounds like this compound .
  • In vitro studies demonstrated that this compound effectively reduced cholesterol accumulation in NPC patient fibroblasts, outperforming traditional treatments .

Mechanism of Action

Ethyl Ursodeoxycholate exerts its effects by interacting with bile acid receptors and transporters in the liver and intestines. It helps to regulate cholesterol levels by reducing the absorption of cholesterol in the intestines and promoting the dissolution of cholesterol-rich gallstones. Additionally, it has cytoprotective properties that protect liver cells from damage and reduce inflammation.

Comparison with Similar Compounds

    Ursodeoxycholic Acid: The parent compound, known for its therapeutic effects in liver diseases.

    Chenodeoxycholic Acid: Another bile acid with similar properties but different pharmacokinetics and side effects.

    Tauro-Ursodeoxycholic Acid: A taurine-conjugated form with enhanced solubility and bioavailability.

Uniqueness: Ethyl Ursodeoxycholate is unique due to its esterified form, which may offer improved pharmacokinetic properties compared to its parent compound. This modification can enhance its absorption, distribution, and overall therapeutic efficacy.

Properties

CAS No.

69519-36-4

Molecular Formula

C₂₆H₄₄O₄

Molecular Weight

420.63

Synonyms

(3α,5β,7β)-3,7-Dihydroxy-cholan-24-oic Acid Ethyl Ester;  Ursodeoxycholic Acid Ethyl Ester

Origin of Product

United States

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